molecular formula C10H13IN2O2 B2681240 Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate CAS No. 1823441-93-5

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2681240
CAS No.: 1823441-93-5
M. Wt: 320.13
InChI Key: WUOJALVGECRIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a cyclopentyl substituent at the N1 position, an iodine atom at the C4 position, and a methyl ester group at the C5 position. The molecular formula is C10H13IN2O2, with a molecular weight of 344.13 g/mol (). This compound is synthesized with 95% purity and is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-cyclopentyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOJALVGECRIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which is then subjected to iodination and esterification reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the cyclopentyl group.

    Reduction Products: Reduced forms of the ester group or the pyrazole ring.

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. It is used in:

  • Synthesis of Pyrazole Derivatives : The compound can be utilized in reactions to create various pyrazole derivatives with potential biological activities .

Biology

This compound has shown promise in biological research due to its interactions with biological macromolecules:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in critical metabolic pathways, making it a candidate for drug development targeting enzyme-related diseases .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Lead Compound for Drug Development : The compound may serve as a lead compound in developing pharmaceuticals aimed at treating conditions such as cancer and infectious diseases due to its ability to modulate enzyme and receptor activities .

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffectConcentrationReference
PI3Kα Inhibition27.4%1 μM
ERK2 InhibitionModerateVaries
Antiviral ActivityPotentialNot specified

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : One study demonstrated that this compound could reduce cell proliferation in prostate cancer models by modulating androgen receptor activity, indicating its potential as an anti-cancer agent .
  • Antiviral Properties : Another investigation revealed its effectiveness against the dengue virus by targeting AAK1 kinase, suggesting avenues for antiviral drug development .

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Key Variations

The compound is compared to other pyrazole-based esters with substitutions at the N1, C4, or C5 positions. Variations in substituents influence reactivity, solubility, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference(s)
Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate Cyclopentyl (N1), Iodo (C4), Methyl ester (C5) C10H13IN2O2 344.13 Iodine enables cross-coupling; cyclopentyl enhances lipophilicity
Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate Cyclopentyl (N1), Difluoromethyl (C5), Methyl ester (C4) C11H14F2N2O2 244.24 Difluoromethyl group improves metabolic stability; pharmaceutical intermediate
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate Methyl (N1), Iodo (C4), Methyl ester (C5) C6H7IN2O2 266.04 Simpler structure; reduced steric hindrance for reactions
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) Quinoline (N1), Dimethoxyphenyl (C5), Methyl ester (C3) C23H19ClN3O4 452.87 Chloroquinoline and methoxy groups suggest antimalarial/biological activity
Methyl 1H-pyrazole-3-carboxylate Methyl ester (C3), no N1 substituent C5H6N2O2 126.11 Simple scaffold for derivatization; limited steric bulk

Key Research Findings and Functional Insights

Impact of Halogen Substituents: The iodine atom in the target compound (C4) provides a reactive site for Suzuki-Miyaura or Ullmann coupling, unlike the difluoromethyl group in ’s analogue, which prioritizes metabolic stability in drug design .

Role of N1 Substituents: The cyclopentyl group in the target compound increases lipophilicity compared to smaller N1-methyl or N1-phenyl substituents (). This property may enhance membrane permeability in drug candidates . Quinoline or naphthyl substituents () introduce aromatic π-systems, enabling π-π stacking interactions in catalysis or supramolecular chemistry .

Ester Position and Reactivity :

  • Methyl esters at C5 (target compound) vs. C3 () alter steric accessibility. C5 esters may hinder nucleophilic attack compared to C3, affecting hydrolysis rates .

Biological Activity

Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C9H11IN2O2C_9H_{11}IN_2O_2. The synthesis typically involves the cyclization of cyclopentanone with hydrazine derivatives followed by iodination and carboxylation. A common synthetic route includes:

  • Formation of Cyclopentyl Hydrazine : Reaction of cyclopentanone with hydrazine hydrate.
  • Iodination : Introduction of iodine to form the iodo derivative.
  • Carboxylation : Reaction with methyl chloroformate to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions at active sites, leading to modulation of various biochemical pathways. This interaction can result in either inhibition or activation depending on the target.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, showing promising cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis
U-937 (Leukemia)0.78Inhibition of cell proliferation
HCT116 (Colon Cancer)1.17Modulation of apoptotic pathways

These findings suggest that this compound may act by triggering apoptosis through caspase activation and cell cycle arrest in various cancer types .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in cancer progression, such as carbonic anhydrases (CAs). The selectivity and potency against different isoforms have been evaluated:

Enzyme K_i (nM) Selectivity
hCA IX89High selectivity for cancer cells
hCA II750Moderate selectivity

This selective inhibition indicates a potential therapeutic application in targeting tumor-associated enzymes while minimizing effects on non-cancerous tissues .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that treatment with the compound resulted in significant apoptosis in MCF-7 cells, characterized by increased caspase activity and G1 phase arrest .
  • Enzyme Interaction Analysis :
    • Another investigation focused on the interaction between the compound and carbonic anhydrases, revealing that it effectively inhibits hCA IX at low nanomolar concentrations, highlighting its potential as a targeted cancer therapy .

Q & A

Q. What synthetic routes are commonly employed to prepare methyl 1-cyclopentyl-4-iodo-1H-pyrazole-5-carboxylate?

The synthesis of pyrazole carboxylates typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate reacts with DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the corresponding acid . For iodine substitution, a halogenation step (e.g., using iodine in the presence of oxidizing agents like N-iodosuccinimide) at the 4-position of the pyrazole ring may be required. Optimization of iodination conditions (e.g., solvent, catalyst) is critical to minimize side reactions and improve yields.

Q. How can the structure of this compound be confirmed experimentally?

Structural characterization typically combines spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR can confirm cyclopentyl and iodine substitution patterns. For example, the cyclopentyl group shows multiplet signals between δ 1.5–2.5 ppm, while iodine induces deshielding in adjacent protons.
  • X-ray crystallography : Single-crystal analysis provides precise bond lengths and angles, as demonstrated for related pyrazole carboxylates (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
  • FTIR : Carboxylate C=O stretching vibrations appear near 1700 cm1^{-1}.

Q. What strategies optimize the regioselectivity of iodine substitution in pyrazole derivatives?

Regioselective iodination at the 4-position can be achieved using directing groups or steric control. For example, electron-withdrawing groups (e.g., carboxylates) at the 5-position direct electrophilic substitution to the 4-position. Reaction conditions (e.g., iodine source, temperature, and solvent polarity) also influence selectivity. Computational studies (DFT) can predict reactive sites by analyzing electron density distribution .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?

The iodine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing groups (e.g., carboxylate) increase the electrophilicity of the iodine, enhancing oxidative addition to palladium catalysts. Substituent effects can be modeled using DFT calculations (e.g., Gaussian software with B3LYP/6-311++G(d,p) basis sets) to predict reaction pathways .

Q. What methodologies are effective for synthesizing pyrazole-fused heterocycles using this compound as a precursor?

Pyrazole-4-carboxylates can act as building blocks for fused heterocycles. For example:

  • Thieno[2,3-c]pyrazoles : React with thiophene derivatives via cyclization under acidic conditions .
  • Pyrazolo[3,4-c]pyrazoles : Treatment with hydrazine hydrate and iodine yields fused systems (e.g., 1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole) . Reaction conditions (e.g., solvent, catalyst, temperature) must be optimized to suppress decomposition.

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies between solution-phase (NMR) and solid-state (XRD) data may arise from conformational flexibility or crystal packing effects. For example:

  • Dynamic NMR : Variable-temperature studies can identify rotational barriers in the cyclopentyl group.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in the crystal lattice that may distort bond angles .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound as a DHFR inhibitor?

  • Enzyme inhibition : Measure IC50_{50} values using recombinant dihydrofolate reductase (DHFR) in a spectrophotometric assay with NADPH oxidation monitoring .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) and compare with methotrexate as a positive control.
  • Molecular docking : Simulate binding interactions with DHFR active sites (e.g., using AutoDock Vina) to guide structure-activity relationship (SAR) studies .

Methodological Notes

  • Synthetic protocols should include stepwise monitoring (TLC, HPLC) to isolate intermediates.
  • Theoretical calculations (DFT, molecular docking) require validation against experimental data to ensure reliability.
  • Biological assays must use appropriate controls (e.g., solvent-only and reference inhibitors) to minimize false positives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.